6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17Cl2N3 and its molecular weight is 418.32. The purity is usually 95%.
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Biological Activity
6,8-Dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory, anti-cancer, and other therapeutic properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H15Cl2N3
- Molecular Weight : 368.25 g/mol
Anti-inflammatory Effects
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit notable anti-inflammatory properties. A study evaluated the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that this compound significantly reduced NO levels, implicating its potential as an anti-inflammatory agent.
Compound | IC50 (μM) | Cytotoxicity (%) |
---|---|---|
This compound | 0.39 | 9% at 10 μM |
The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) was also observed, suggesting a mechanism through which this compound exerts its anti-inflammatory effects .
Anti-cancer Activity
In addition to its anti-inflammatory properties, this compound has been investigated for its anti-cancer potential. Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of cell cycle proteins and the activation of apoptotic pathways.
Case Study : In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The compound's ability to interact with DNA and inhibit topoisomerase activity has been suggested as a possible mechanism for its anti-cancer effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinoline derivatives. Variations in substitution patterns on the phenyl rings significantly influence the potency and selectivity of these compounds.
Key Findings:
- Ortho vs. Para Substitution : Para-substituted compounds generally exhibited higher inhibitory activity against NO production compared to their ortho counterparts.
- Electron Donating Groups : The presence of electron-donating groups at specific positions on the phenyl ring enhances anti-inflammatory activity while potentially reducing cytotoxicity .
Properties
IUPAC Name |
6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3/c1-14-8-9-18(10-15(14)2)29-24-19-11-17(25)12-21(26)23(19)27-13-20(24)22(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXRKOMAZUGVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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